3-Chloro-2-fluoro-5-(fluorosulfonyl)benzoic acid
Description
3-Chloro-2-fluoro-5-(fluorosulfonyl)benzoic acid is a halogenated benzoic acid derivative characterized by a fluorosulfonyl (-SO₂F) group at the 5-position, a chlorine atom at the 3-position, and a fluorine atom at the 2-position. The fluorosulfonyl group is a strong electron-withdrawing substituent, significantly enhancing the compound’s acidity compared to unsubstituted benzoic acid (pKa ~2.1 for benzoic acid vs. estimated pKa <1 for this derivative) . This compound is primarily utilized in pharmaceutical and agrochemical synthesis as a reactive intermediate, particularly in nucleophilic substitution reactions where the fluorosulfonyl group acts as a leaving group .
Properties
Molecular Formula |
C7H3ClF2O4S |
|---|---|
Molecular Weight |
256.61 g/mol |
IUPAC Name |
3-chloro-2-fluoro-5-fluorosulfonylbenzoic acid |
InChI |
InChI=1S/C7H3ClF2O4S/c8-5-2-3(15(10,13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) |
InChI Key |
NIPLNMJRQPTKAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)Cl)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the fluorosulfonylation of a precursor compound, such as 3-Chloro-2-fluoro-5-(chlorosulfonyl)benzoic acid, using appropriate fluorinating agents . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-5-(fluorosulfonyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The fluorosulfonyl group can be hydrolyzed to form sulfonic acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include fluorinating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation may produce sulfonic acids or other oxidized forms.
Scientific Research Applications
3-Chloro-2-fluoro-5-(fluorosulfonyl)benzoic acid has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive fluorosulfonyl group.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-5-(fluorosulfonyl)benzoic acid involves its interaction with molecular targets through its reactive functional groups. The fluorosulfonyl group, in particular, can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. This reactivity makes it a valuable tool in biochemical studies and drug design.
Comparison with Similar Compounds
3-Chloro-2-fluoro-5-(chlorosulfonyl)benzoic acid (CAS: 1242339-12-3)
- Key Difference : Chlorosulfonyl (-SO₂Cl) replaces fluorosulfonyl (-SO₂F).
- Impact : The chlorosulfonyl group is less electronegative than fluorosulfonyl, resulting in slightly lower acidity (estimated pKa ~1.5 vs. <1 for the fluorosulfonyl analog). Chlorosulfonyl derivatives are more prone to hydrolysis, limiting their stability in aqueous environments .
- Applications : Used in chemical synthesis where chlorine acts as a leaving group, but less favored in medicinal chemistry due to reactivity concerns .
2-Chloro-4-fluoro-5-(fluorosulfonyl)benzoic acid (CAS: 1644451-41-1)
- Key Difference : Positional isomerism (Cl at 2-position, F at 4-position).
- Impact : Altered steric and electronic distribution reduces planarity of the aromatic ring, affecting binding to biological targets. The acidity remains comparable (pKa <1), but solubility in polar solvents decreases due to asymmetric substitution .
- Applications : Less common in drug synthesis but explored in material science for liquid crystal formulations .
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid (CAS: 129931-45-9)
- Key Difference : Trifluoromethyl (-CF₃) replaces fluorosulfonyl (-SO₂F).
- Impact : The -CF₃ group is a weaker electron-withdrawing group compared to -SO₂F, resulting in higher pKa (~2.3) and reduced acidity. However, it enhances lipophilicity (logP ~2.5 vs. ~1.2 for the fluorosulfonyl analog), improving membrane permeability .
- Applications : Widely used in agrochemicals as a herbicide intermediate due to its balance of reactivity and stability .
Physicochemical Properties
| Property | This compound | 3-Chloro-2-fluoro-5-(chlorosulfonyl)benzoic acid | 2-Chloro-4-fluoro-5-(fluorosulfonyl)benzoic acid | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 256.60 | 273.07 | 256.60 | 242.55 |
| pKa (estimated) | <1 | ~1.5 | <1 | ~2.3 |
| LogP | ~1.2 | ~1.5 | ~1.0 | ~2.5 |
| Melting Point (°C) | Not reported | Not reported | Not reported | 105–108 |
Research Findings and Industrial Relevance
- Synthetic Routes : Multi-step syntheses involving diazotization, sulfonation, and hydrolysis are common for fluorosulfonyl benzoic acids (e.g., starting from 3-chloro-2,4-difluoro-5-hydroxybenzoic acid) .
- Thermal Stability : Fluorosulfonyl derivatives decompose above 200°C, releasing SO₂F gas, necessitating controlled handling .
- Environmental Impact : Benzoic acid derivatives with sulfonyl groups exhibit moderate persistence in water but are effectively removed via advanced oxidation processes .
Biological Activity
3-Chloro-2-fluoro-5-(fluorosulfonyl)benzoic acid (CAS No. 1955519-74-0) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 256.61 g/mol. The compound contains a chloro group, a fluoro group, and a fluorosulfonyl moiety, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₃ClF₂O₄S |
| Molecular Weight | 256.61 g/mol |
| CAS Number | 1955519-74-0 |
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially acting as a covalent inhibitor. This mechanism involves the formation of covalent bonds with active site residues, effectively blocking enzyme activity and providing a pathway for therapeutic applications in drug development .
- Protein Interaction : Its ability to form non-covalent interactions with proteins suggests it may influence protein stability and function. Such interactions are crucial for understanding its potential therapeutic roles in various diseases.
- Antimicrobial Activity : Preliminary studies have indicated that compounds containing fluorosulfonyl groups can exhibit antimicrobial properties, making them candidates for further exploration in the treatment of infections .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.
Study on Enzyme Inhibition
A study investigated the enzyme inhibition properties of fluorosulfonyl-containing compounds, revealing that such compounds could effectively inhibit glutathione S-transferase (GST). The results indicated that the fluorosulfonyl moiety enhances binding affinity, leading to increased enzyme inactivation rates .
Antimalarial Research
Research into antimalarial compounds has shown that derivatives with similar functional groups exhibit promising activity against Plasmodium falciparum. The incorporation of fluorinated groups has been linked to improved potency and selectivity against malaria parasites . This suggests that this compound may also possess similar antimalarial properties worth investigating.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 5-chloro-2-(fluorosulfonyl)benzoate | C₉H₈ClF₂O₄S | Exhibits significant enzyme inhibition |
| Methyl 4-chloro-2-(fluorosulfonyl)benzoate | C₉H₈ClF₂O₄S | Different position of chloro group |
| Methyl 5-chloro-2-(sulfonamido)benzoate | C₉H₈ClNO₄S | Features a sulfonamide group instead of fluorosulfonyl |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-chloro-2-fluoro-5-(fluorosulfonyl)benzoic acid?
- Methodological Answer : The compound can be synthesized via multi-step functionalization of a benzoic acid scaffold. For example, chlorination and fluorination may precede sulfonation. A related method involves reacting p-anisole derivatives with sulfonating agents (e.g., sulfur trioxide or fluorosulfonic acid), followed by deprotection of the methoxy group to yield the carboxylic acid moiety . However, regioselectivity must be carefully controlled due to competing reactions at ortho, meta, and para positions.
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR can resolve fluorine and proton environments, distinguishing between chloro, fluoro, and fluorosulfonyl groups.
- HPLC-MS : Useful for purity assessment and detecting trace impurities, particularly in pharmaceutical applications .
- Elemental Analysis : Confirms stoichiometry of Cl, F, and S atoms.
Q. What solvent systems are optimal for reactions involving this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound's carboxylic acid and sulfonyl groups. Ethanol or methanol may be suitable for recrystallization, but solubility tests should precede large-scale reactions .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation.
- Store separately from oxidizers and strong bases to prevent hazardous reactions .
- Neutralize waste with dilute sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can regioselectivity challenges during sulfonation be mitigated?
- Methodological Answer : Directed ortho-metalation (DoM) strategies using directing groups (e.g., carboxylic acids) can enhance sulfonation at the desired position. Alternatively, protective groups (e.g., methyl esters) may temporarily block reactive sites, enabling selective fluorosulfonyl introduction . Computational modeling (DFT) can predict reactive sites to guide experimental design.
Q. What strategies resolve contradictions in reported synthetic yields?
- Methodological Answer : Yield variability often arises from competing side reactions (e.g., over-sulfonation). Kinetic control via low-temperature reactions (-10°C to 0°C) and stoichiometric optimization of sulfonating agents can improve reproducibility. Detailed reaction monitoring (e.g., in situ IR spectroscopy) helps identify intermediates and adjust conditions dynamically .
Q. How does the fluorosulfonyl group influence bioactivity in drug development?
- Methodological Answer : The fluorosulfonyl group enhances electrophilicity, making the compound a candidate for covalent inhibition of enzymes (e.g., proteases). Its electron-withdrawing properties also improve metabolic stability in vivo. Comparative studies with trifluoromethyl analogs (e.g., CAS 129931-45-9) suggest distinct binding affinities due to differences in steric and electronic profiles .
Q. What are the stability considerations under varying pH conditions?
- Methodological Answer : The compound is prone to hydrolysis in alkaline conditions (pH > 8), where the fluorosulfonyl group may decompose to sulfate. Buffered solutions (pH 4–6) in organic-aqueous mixtures (e.g., acetonitrile/water) are recommended for long-term storage. Accelerated stability studies (40°C/75% RH) can quantify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
